Maritimein

Analytical Chemistry Phytochemical Analysis Natural Product Research

Quantifying maritimein in botanical matrices is complicated by co-eluting flavonoids and ambiguous retention times. Maritimein (CAS 490-54-0), the 6-O-β-D-glucopyranoside of maritimetin, resolves these challenges as a certified ≥98% HPLC analytical standard with a distinct benzofuranone core ensuring unambiguous chromatographic identification. • Quantitative benchmark: DPPH radical-scavenging IC50 of 4.12 μM provides a validated reference for SAR studies on aurone glycoside antioxidants. • Chemotaxonomic specificity: confirmed occurrence in Asteraceae species enables definitive phytochemical fingerprinting and species authentication via co-chromatography. • Supply reliability: high-purity reference material shipped with certificate of analysis under controlled ambient conditions.

Molecular Formula C21H20O11
Molecular Weight 448.4 g/mol
CAS No. 490-54-0
Cat. No. B191792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaritimein
CAS490-54-0
Molecular FormulaC21H20O11
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
InChIInChI=1S/C21H20O11/c22-7-14-16(26)18(28)19(29)21(32-14)31-12-4-2-9-15(25)13(30-20(9)17(12)27)6-8-1-3-10(23)11(24)5-8/h1-6,14,16,18-19,21-24,26-29H,7H2/b13-6-/t14-,16-,18+,19-,21-/m1/s1
InChIKeySYRURBPRFQUYQS-RHEJLWEFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maritimein Analytical Reference Standard Overview


Maritimein (CAS 490-54-0), a naturally occurring aurone glycoside, is a golden pigment classified as a natural phenol. It is structurally identified as the 6-O-β-D-glucopyranoside of maritimetin and is isolated from several plant species within the Asteraceae family, including Coreopsis tinctoria and Cynara scolymus [1]. This compound is valued in research for its distinct benzofuranone core and is available as a high-purity analytical standard, making it a key reference material for phytochemical analysis and studies on oxidative stress .

Certified analytical standard for HPLC method development and validation
Defined 6-O-β-D-glucopyranoside aurone structure ensures unambiguous chromatographic identification
Batch-specific purity profile with absolute assay content supports inter-laboratory reproducibility

Why Maritimein Cannot Be Substituted by Generic Flavonoids


While structurally related to flavonoids like luteolin or other aurones, maritimein possesses a specific glycosylation pattern (6-O-β-D-glucopyranoside) that profoundly impacts its solubility, chromatographic behavior, and interaction with biological systems. For example, its aglycone, maritimetin, is not equivalent in terms of polarity or retention time in HPLC assays . Generic substitution with an alternative aurone or flavonoid glycoside will compromise the accuracy of analytical quantification and the reproducibility of biological assays, as the unique substitution pattern on the aurone backbone dictates its specific spectral and functional profile [1].

Glycosylation pattern mismatch
The specific 6-O-β-D-glucopyranoside modification alters polarity and HPLC retention time compared to aglycones or common flavonoid glycosides, so generic substitution may compromise peak identity.
Assay content uncertainty
Non-certified natural product isolates lack a verified absolute assay value, introducing variability that limits quantitative accuracy in analytical methods.
Spectral fingerprint deviation
Using an alternative aurone or flavonoid may shift UV/Vis and mass spectra, reducing confidence in phytochemical fingerprinting and chemotaxonomic assignments.

Maritimein Quantitative Differentiation Data


HPLC Purity and Quantitative Reliability

Maritimein, when procured as a certified analytical standard, offers a defined purity and w/w absolute assay value, enabling its use for precise quantitative titration in HPLC analysis . This is a critical differentiator for procurement, as generic or research-grade natural product isolates lack the verifiable purity and batch-specific chromatogram that ensure inter-laboratory reproducibility [1].

HPLC Purity
Specification review
Target: ≥98% (w/w absolute assay) with batch-specific chromatogram Comparator: No guaranteed minimum purity provided
Ensures quantifiable inter-laboratory reproducibility
Source: certified reference material specification
Analytical Chemistry Phytochemical Analysis Natural Product Research

DPPH Radical-Scavenging Activity

Maritimein demonstrates a potent in vitro antioxidant capacity, as evidenced by its DPPH radical-scavenging IC50 value of 4.12 μM . This quantitative metric allows for direct comparison with other natural antioxidants. For context, the widely studied flavonoid luteolin exhibits a DPPH IC50 of approximately 2.8 μM under comparable conditions, while the commonly used standard Trolox has an IC50 around 12-15 μM [1].

DPPH IC50
Reported
4.12 μM
Benchmarks free-radical scavenging in SAR studies
Luteolin ~2.8 μM, Trolox ~12–15 μM (comparable conditions)
Antioxidant Research Oxidative Stress Free Radical Biology

ABTS•+ Scavenging in Coreopsis tinctoria

In a study analyzing extracts from Coreopsis tinctoria, maritimein was identified as one of the primary antioxidants responsible for the overall activity [1]. The research utilized an ABTS•+ radical cation scavenging assay, where fractions containing maritimein and its analogs exhibited significant reduction of the radical, with the specific contribution of maritimein being quantifiable through its correlation with HPLC peak area [1]. This demonstrates that maritimein is not just a passive constituent but an active contributor to the observed biological effect.

ABTS•+ Scavenging
Supporting evidence
Activity correlated with HPLC peak area in Coreopsis tinctoria extract
Confirms maritimein as an active antioxidant contributor in the botanical matrix
In vitro radical cation decolorization assay; extract-level evidence
Antioxidant Activity Phytochemistry Natural Product Bioassay

Chromatographic Purity for Method Validation

The procurement of maritimein as a high-purity analytical standard is essential for method development and validation . The compound's defined physicochemical properties, including a melting point of 205-211°C and a predicted LogP of -1.42, are critical for establishing robust chromatographic methods [1]. The availability of a batch-specific HPLC chromatogram ensures that the reference material's purity and identity can be verified, which is a prerequisite for compliance with Good Laboratory Practice (GLP) guidelines [2].

Identity Specification
Specification review
MP: 205–211°C; LogP: -1.42 (est); Purity: ≥98% (HPLC)
Supports robust HPLC method development and GLP compliance
Batch-specific chromatogram provided with reference material
Analytical Method Development Quality Control HPLC Method Validation

Maritimein Validated Application Scenarios


HPLC Method Development for Coreopsis tinctoria QC

Given its verified role as a major antioxidant in Coreopsis tinctoria [1] and its availability as a high-purity (≥98%) analytical standard , maritimein is the ideal reference compound for developing and validating HPLC methods. It ensures accurate quantification of this key marker compound in botanical raw materials, extracts, and finished products, thereby supporting quality control and batch-to-batch consistency.

Aurone Antioxidant SAR Benchmarking

With a defined DPPH radical-scavenging IC50 of 4.12 μM , maritimein provides a crucial data point for SAR studies investigating the antioxidant potential of aurone glycosides. Researchers can use this quantitative benchmark to evaluate the impact of different glycosylation patterns or aglycone substitutions on free radical-scavenging efficacy, guiding the rational design of novel antioxidant compounds.

Reference for Phytochemical Fingerprinting and Chemotaxonomy

Maritimein's confirmed occurrence in specific plant species within the Asteraceae family [1] makes it a valuable chemotaxonomic marker. Procuring a certified reference standard allows researchers to definitively identify maritimein in complex plant extracts via co-chromatography and mass spectrometry [2], contributing to accurate phytochemical fingerprinting and species authentication studies.

Application
Selection Property
Validation Focus
Coreopsis tinctoria QC method development
Certified purity and batch-specific identity documentation
Verify chromatographic retention, peak purity, and quantification linearity
Aurone antioxidant SAR benchmarking
Defined DPPH radical-scavenging assay response
Confirm free-radical scavenging rank order vs comparator compounds
Phytochemical fingerprinting and chemotaxonomy
Unique aurone glycoside spectral fingerprint
Validate identity via co-chromatography and mass spectral matching
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